An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-methylpyridin-3-amine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-methylpyridin-3-amine
This guide provides a comprehensive technical overview of 2-Chloro-5-methylpyridin-3-amine (CAS No. 34552-13-1), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. By synthesizing fundamental chemical principles with practical, field-proven insights, this document will explore the compound's structure, reactivity, and synthetic utility, enabling its effective application in the design and synthesis of novel chemical entities.
Core Molecular Structure and Physicochemical Properties
2-Chloro-5-methylpyridin-3-amine, also known as 3-Amino-2-chloro-5-methylpyridine, is a substituted pyridine derivative featuring an amino group, a chloro group, and a methyl group. These substituents electronically influence the pyridine ring, dictating its reactivity and potential for further functionalization.
The pyridine nitrogen acts as an electron-withdrawing group, which, compounded by the inductive effect of the chlorine atom at the 2-position, significantly decreases electron density at the ortho and para positions.[1] Conversely, the methyl group at the 5-position is a weak electron-donating group, slightly increasing the electron density of the ring.[1] This electronic landscape is crucial for understanding the regioselectivity of its reactions.
Table 1: Physicochemical Properties of 2-Chloro-5-methylpyridin-3-amine
| Property | Value | Source |
| CAS Number | 34552-13-1 | [2][3] |
| Molecular Formula | C₆H₇ClN₂ | [2][3] |
| Molecular Weight | 142.59 g/mol | [2][3] |
| Appearance | Powder | [2] |
| Melting Point | 86-91 °C | [2] |
| SMILES | Cc1cc(N)c(Cl)nc1 | [2] |
| InChI Key | CQKIBEOVARIBDN-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
While specific spectra for 2-Chloro-5-methylpyridin-3-amine are not widely published, data from analogous structures, such as 3-Amino-2-chloropyridine, provide a strong basis for predicting its characteristic spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR: The carbon NMR will display six unique signals corresponding to the carbons of the pyridine ring and the methyl group.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.[4][5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.[6]
Chemical Reactivity and Synthetic Applications
The reactivity of 2-Chloro-5-methylpyridin-3-amine is primarily centered around the nucleophilic amino group and the reactive chloro substituent on the electron-deficient pyridine ring. This dual functionality makes it a versatile intermediate in the synthesis of complex heterocyclic systems, particularly those with pharmaceutical and agrochemical applications.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[9][10] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, often under thermal or microwave conditions.[11][12]
The general mechanism for SNAr on a 2-chloropyridine involves the addition of a nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[9][10] The stability of the intermediate, which is enhanced by the electron-withdrawing pyridine nitrogen, is key to the facility of this reaction.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-5-methylpyridin-3-amine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and various aryl or vinyl groups from boronic acids or their esters.[13][14] While 2-chloropyridines are less reactive than their bromo or iodo counterparts, successful coupling can be achieved with the appropriate choice of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos), and a suitable base (e.g., K₃PO₄, Cs₂CO₃).[15][16]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-Chloro-5-methylpyridin-3-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling the 2-chloro position with a primary or secondary amine.[17][18] This reaction is particularly useful for synthesizing more complex substituted aminopyridines. Similar to the Suzuki coupling, this transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[19] The choice of a bulky, electron-rich ligand is crucial for achieving high yields, especially with less reactive chloropyridines.[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Chloro-5-methylpyridin-3-amine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction, dilute with an organic solvent, and wash with water or an aqueous ammonium chloride solution.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired N-aryl or N-alkyl aminopyridine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
2-Chloro-5-methylpyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] Based on data for analogous compounds, it is classified as harmful if swallowed and can cause skin and serious eye irritation.[20][21] It may also cause respiratory irritation.[20]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.[22][23]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[22][23]
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.[22]
Handling and Storage:
-
Avoid breathing dust.[22]
-
Wash hands thoroughly after handling.[20]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, wash off immediately with plenty of water.[20] For eye contact, rinse cautiously with water for several minutes.[20]
Conclusion
2-Chloro-5-methylpyridin-3-amine is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its value lies in the differential reactivity of the amino and chloro groups, which allows for selective functionalization through a variety of modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its electronic properties and reactivity is essential for leveraging this versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[7][8]
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